molecular formula C11H13Br2FO B7939902 1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene

1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene

Cat. No.: B7939902
M. Wt: 340.03 g/mol
InChI Key: BAOAFZBBCLQIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene is an organic compound that belongs to the class of bromobenzene derivatives It is characterized by the presence of bromine, fluorine, and ether functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ether Formation: The formation of the ether linkage by reacting the brominated and fluorinated benzene derivative with 5-bromopentanol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of bromine and fluorine atoms enhances its reactivity and allows for selective interactions with specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-((5-bromopentyl)oxy)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-Bromo-4-((5-chloropentyl)oxy)-2-fluorobenzene: Contains a chlorine atom instead of a bromine atom, leading to variations in chemical behavior.

    1-Fluoro-4-((5-bromopentyl)oxy)benzene:

Uniqueness

1-Bromo-4-((5-bromopentyl)oxy)-2-fluorobenzene is unique due to the combination of bromine, fluorine, and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-4-(5-bromopentoxy)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2FO/c12-6-2-1-3-7-15-9-4-5-10(13)11(14)8-9/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOAFZBBCLQIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCBr)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.